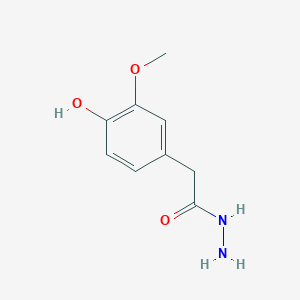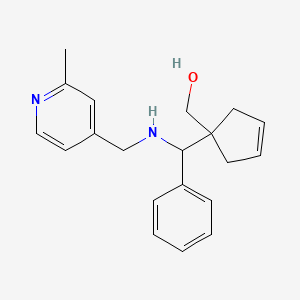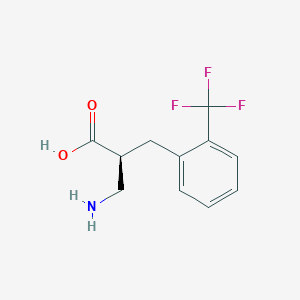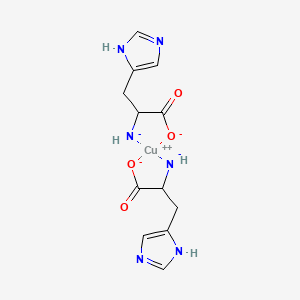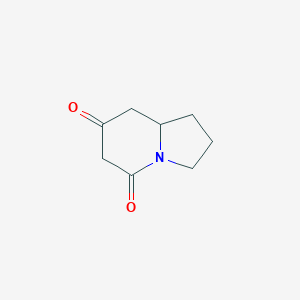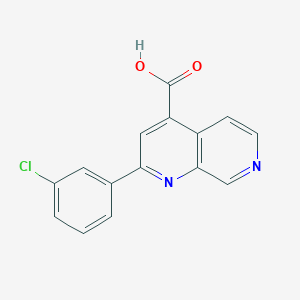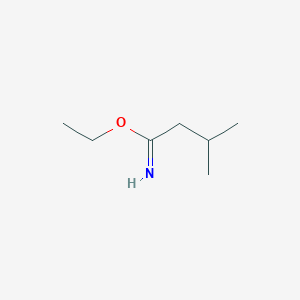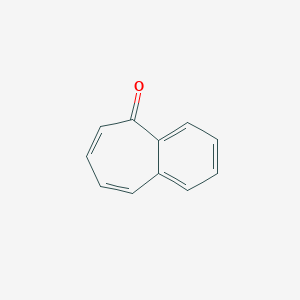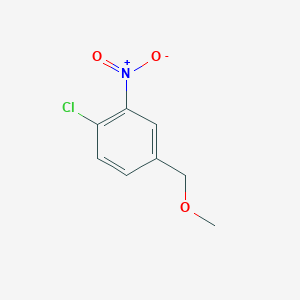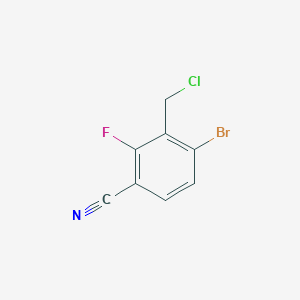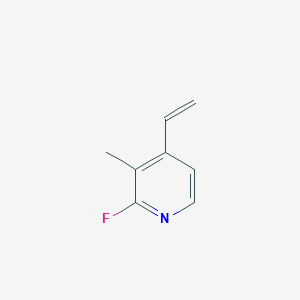
2-Fluoro-3-methyl-4-vinylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-methyl-4-vinylpyridine is a fluorinated pyridine derivative characterized by the presence of a fluorine atom at the 2-position, a methyl group at the 3-position, and a vinyl group at the 4-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methyl-4-vinylpyridine typically involves the fluorination of 3-methyl-4-vinylpyridine. One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) as a fluorinating agent . The reaction is carried out under mild conditions, often at room temperature, in a suitable solvent such as acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of fluorinating agents make it feasible for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-3-methyl-4-vinylpyridine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-fluoro-3-methyl-4-formylpyridine or 2-fluoro-3-methyl-4-carboxypyridine.
Reduction: Formation of 2-fluoro-3-methyl-4-ethylpyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-3-methyl-4-vinylpyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-methyl-4-vinylpyridine in biological systems involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, potentially leading to inhibition or modulation of enzyme activity. The vinyl group allows for further chemical modifications, enabling the design of derivatives with specific biological activities.
Comparación Con Compuestos Similares
- 2-Fluoro-4-methylpyridine
- 3-Fluoro-4-methylpyridine
- 2-Fluoro-3-methylpyridine
Comparison: Compared to other fluorinated pyridines, the vinyl group in 2-Fluoro-3-methyl-4-vinylpyridine provides additional sites for chemical modifications, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H8FN |
|---|---|
Peso molecular |
137.15 g/mol |
Nombre IUPAC |
4-ethenyl-2-fluoro-3-methylpyridine |
InChI |
InChI=1S/C8H8FN/c1-3-7-4-5-10-8(9)6(7)2/h3-5H,1H2,2H3 |
Clave InChI |
KRFAHWQQWBSUCG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1F)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


